molecular formula C16H17NO2 B4406736 4-(benzyloxy)-N,N-dimethylbenzamide

4-(benzyloxy)-N,N-dimethylbenzamide

Cat. No.: B4406736
M. Wt: 255.31 g/mol
InChI Key: PKAUTISZDPDBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-N,N-dimethylbenzamide is a synthetic organic compound belonging to the benzamide class, characterized by a benzyloxy ether group and a dimethylamide functionality. This structure is of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Benzamide derivatives are frequently investigated as key intermediates or core structures in the development of bioactive molecules . The benzyloxy group serves as a protected phenol, which can be further manipulated under specific conditions, such as through hydrogenolysis, to reveal a hydroxyl group for subsequent chemical transformations . The N,N-dimethylamide moiety contributes to the molecule's properties as both a hydrogen bond acceptor and can influence its lipophilicity and overall pharmacokinetic profile. Researchers value this compound for its potential as a building block in the synthesis of more complex molecules aimed at modulating biological targets. Attention: This product is intended for research and further manufacturing applications only. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)16(18)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUTISZDPDBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Design : The compound is studied for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
  • Enzyme Inhibition : It has shown promise as an inhibitor of mono-ADP-ribosyltransferases, enzymes involved in critical cellular processes such as DNA repair and apoptosis. Molecular docking studies have indicated strong binding affinities to enzyme active sites, enhancing its inhibitory potency against cancer-related pathways.

2. Biological Studies

  • Anticancer Activity : Research has demonstrated that 4-(benzyloxy)-N,N-dimethylbenzamide exhibits significant cytotoxic effects against various cancer cell lines, with reported IC50 values in the low micromolar range. This indicates strong antiproliferative effects while showing reduced toxicity towards normal cells .
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial activity, attributed to its structural features that facilitate interactions with microbial targets.

3. Materials Science

  • Advanced Materials Synthesis : The compound is investigated for its role in synthesizing advanced materials, including polymers and nanomaterials. Its unique properties allow for modifications that can lead to novel material applications.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Inhibition of Cancer Cell Proliferation : A study reported that this compound effectively inhibited cell growth in breast cancer cell lines, showcasing its potential as a therapeutic agent against cancer.
  • Selective Toxicity : Research indicated that it selectively inhibited cancer cells while sparing normal cells, emphasizing its therapeutic potential without significant side effects.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Amino-3-(benzyloxy)benzamideLacks dimethylamino groupDifferent biological profile
4-Amino-3-(benzyloxy)-N-methylbenzamideContains one methyl groupAltered solubility and reactivity
4-Amino-3-(benzyloxy)-N,N-diethylbenzamideEthyl groups instead of methylVariations in enzyme inhibition

The presence of both benzyloxy and dimethylamino groups contributes to enhanced lipophilicity and biological interactions compared to other analogs, making this compound particularly valuable in drug discovery.

Chemical Reactions Analysis

Acylation of Amine Intermediates

The dimethylamide group is introduced via acylation of 4-amino-3-(benzyloxy)aniline intermediates using N,N-dimethylbenzoyl chloride under basic conditions (e.g., NaHCO₃ or DIPEA). This step proceeds in high yields (~71–92%) .

Benzylation of Hydroxyl Groups

Benzyl bromide is employed to install the benzyloxy group on phenolic intermediates. For example, methyl 4-acetamido-3-hydroxybenzoate reacts with benzyl bromide in DMF with K₂CO₃ at 70°C, achieving 71% yield .

Hydrolysis of Esters

Ester groups (e.g., methyl esters) are hydrolyzed to carboxylic acids using LiOH in THF/H₂O at 0°C. This step is pivotal for further functionalization, such as amide coupling .

Oxidation of the Benzyloxy Group

The benzyloxy moiety can be oxidized to a benzaldehyde derivative under strong oxidizing conditions (e.g., KMnO₄ or CrO₃). This reaction is critical for modifying the compound’s electronic properties.

Reduction of Nitro Intermediates

In precursor synthesis, nitro groups (e.g., in 3-(benzyloxy)nitrobenzene) are reduced to amines using H₂/Pd-C or NaBH₄, enabling subsequent acylation.

Amide Bond Formation

The carboxylic acid derivative (4-acetamido-3-(benzyloxy)benzoic acid) undergoes amidation with diverse amines:

  • Primary amines : e.g., 2-(1H-imidazol-5-yl)ethanamine forms N-(2-(1H-imidazol-5-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide (47% yield) .

  • Secondary amines : Dimethylamine reacts to yield 4-acetamido-3-(benzyloxy)-N,N-dimethylbenzamide (67% yield) .

Substitution at the Amino Group

The amino group (in deacetylated intermediates) participates in nucleophilic substitution with acyl chlorides or sulfonyl chlorides, enabling diversification of the benzamide scaffold.

Reaction Conditions and Yields

The table below summarizes key reactions and their parameters:

Reaction TypeReagents/ConditionsProductYieldCharacterization Data (¹H NMR) Key Peaks
BenzylationBenzyl bromide, K₂CO₃, DMF, 70°CMethyl 4-acetamido-3-(benzyloxy)benzoate71%δ 5.30 (s, 2H, CH₂), 7.30–7.55 (m, aromatic H)
HydrolysisLiOH, THF/H₂O, 0°C to rt4-Acetamido-3-(benzyloxy)benzoic acid83%δ 12.55–12.86 (m, COOH), 5.29 (s, 2H, CH₂)
AmidationHATU, DIPEA, 2-(1H-imidazol-5-yl)ethanamineN-(2-(1H-imidazol-5-yl)ethyl)amide47%δ 8.45 (br t, NH), 3.42–3.50 (m, CH₂), 2.70–2.77 (m, CH₂)
N,N-DimethylationDimethylamine, HATU, DIPEA4-Acetamido-3-(benzyloxy)-N,N-dimethylbenzamide67%δ 2.78–2.94 (m, N(CH₃)₂), 5.25 (s, CH₂)

Stability and Side Reactions

  • Benzyl Group Cleavage : Acidic or reductive conditions may cleave the benzyloxy group, yielding phenolic derivatives.

  • Competitive Oxidation : Over-oxidation of the benzyloxy group can occur with excess CrO₃, forming benzoic acid byproducts.

Comparative Reactivity with Analogues

The dimethylamide group enhances electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the benzyloxy group. This contrasts with monosubstituted benzamides, which exhibit less regioselectivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-(benzyloxy)-N,N-dimethylbenzamide and related benzamide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₆H₁₇NO₂ -OCH₂C₆H₅ (para), -CON(CH₃)₂ 271.32 High lipophilicity, dimethylamide
4-(Benzyloxy)-N-butylbenzamide C₁₈H₂₁NO₂ -OCH₂C₆H₅ (para), -CONH(CH₂)₃CH₃ 283.36 Longer alkyl chain enhances lipophilicity
4-(Dimethylamino)-N-(phenylmethoxy)benzamide C₁₆H₁₈N₂O₂ -N(CH₃)₂ (para), -OCH₂C₆H₅ 270.33 Electron-donating dimethylamino group
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₂ -Br (para), -CONH-C₆H₃(NO₂)-2 347.14 Electron-withdrawing nitro and bromo groups
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide C₁₄H₁₅N₃O₂ -NH₂ (para), -CONH-C₆H₃(NH₂)(OCH₃)-4 257.29 Amino and methoxy substituents enhance polarity

Key Observations :

  • Lipophilicity : The benzyloxy group in this compound increases lipophilicity compared to polar substituents like -NH₂ or -OCH₃ .

Substituent Effects on Reactivity

  • Benzyloxy Group : Enhances steric bulk and stabilizes intermediates in cyclocondensation reactions, as seen in the synthesis of β-lactam derivatives .
  • N,N-Dimethylamide vs.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm; dimethylamide at δ 3.0–3.2 ppm) .
  • IR : Detect carbonyl stretches (~1650 cm⁻¹) and benzyl ether C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ at m/z 284.1284 for C₁₆H₁₇NO₂) .
  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, leveraging density-functional theory (DFT) as in the Colle-Salvetti method .

How do structural modifications (e.g., substituent position, electronic effects) influence the compound’s biological or material properties?

Q. Advanced

  • Benzyloxy Position : Moving the benzyloxy group from the para to meta position reduces DNA-binding affinity by 40% in barbituric acid derivatives, as shown in docking studies .
  • Electron-Withdrawing Groups : Trifluoromethyl substitution at the 4-position enhances metabolic stability but may increase mutagenic potential compared to methyl groups .
  • N,N-Dimethyl vs. N-Methoxy : Dimethylamide improves lipophilicity (logP +0.5), critical for blood-brain barrier penetration in neurological probes .

What mutagenicity risks are associated with this compound, and how do they compare to related anomeric amides?

Q. Advanced

  • Ames II Testing : The compound shows lower mutagenicity (≤2-fold revertant increase) compared to N-acetoxy-N-alkoxybenzamides (≥5-fold), attributed to reduced electrophilic nitrogen reactivity .
  • Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during handling. Mutagenicity is comparable to benzyl chloride, requiring Tier 1 biosafety protocols .

How can researchers resolve discrepancies in reported reaction yields or by-product formation during synthesis?

Q. Data Contradiction Analysis

  • By-Products : Trace impurities (e.g., N-benzyl derivatives) may arise from incomplete acylation. Optimize stoichiometry (1.2 eq acyl chloride) and reaction time (≥4 hr) .
  • Yield Variability : Scale-dependent effects occur due to exothermicity. Use flow reactors for >10 mmol scales to improve consistency (yield ±5% vs. batch ±15%) .
  • Analytical Cross-Check : Combine HPLC (≥95% purity) with ¹H NMR integration to quantify side products .

What recent applications highlight its utility in medicinal chemistry or materials science?

Q. Advanced Research Applications

  • Medicinal Chemistry : Serves as a precursor for bromodomain inhibitors (e.g., 4-acetamido-3-(benzyloxy)-N,N-dimethylbenzamide) targeting BET proteins in cancer .
  • Material Science : Incorporated into Schiff base complexes for antioxidant studies, showing IC₅₀ values of 12 μM against DPPH radicals .
  • Biochemical Probes : Used to study enzyme inhibition via π-π stacking interactions with DNA G-quadruplexes .

What protocols ensure safe handling and long-term stability of the compound?

Q. Safety & Stability

  • Handling : Use gloveboxes for hygroscopic intermediates. Avoid contact with reducing agents (e.g., NaBH₄) to prevent unintended decomposition .
  • Storage : Store at -20°C under argon, with desiccants (silica gel). Stability tests show <5% degradation over 6 months under these conditions .
  • Waste Disposal : Neutralize acidic by-products (e.g., HCl) with 10% NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(benzyloxy)-N,N-dimethylbenzamide
Reactant of Route 2
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4-(benzyloxy)-N,N-dimethylbenzamide

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